molecular formula C8H12F3NO B15294706 2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one CAS No. 159651-13-5

2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one

Cat. No.: B15294706
CAS No.: 159651-13-5
M. Wt: 195.18 g/mol
InChI Key: IFJPEBWAHNJUHX-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one is a fluorinated ketone featuring a trifluoromethyl group attached to a chiral piperidine ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, traits commonly exploited in medicinal chemistry to improve drug-like properties .

Properties

CAS No.

159651-13-5

Molecular Formula

C8H12F3NO

Molecular Weight

195.18 g/mol

IUPAC Name

2,2,2-trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethanone

InChI

InChI=1S/C8H12F3NO/c1-6-4-2-3-5-12(6)7(13)8(9,10)11/h6H,2-5H2,1H3/t6-/m0/s1

InChI Key

IFJPEBWAHNJUHX-LURJTMIESA-N

Isomeric SMILES

C[C@H]1CCCCN1C(=O)C(F)(F)F

Canonical SMILES

CC1CCCCN1C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Hydrogenation of 2-Methylpyrroline

2-Methylpyrroline undergoes catalytic hydrogenation using 5% Pt/C in ethanol/methanol (2:1 v/v) at ambient temperature. This step produces racemic 2-methylpiperidine with >95% conversion.

Tartaric Acid Resolution

Racemic 2-methylpiperidine is treated with L-tartaric acid in ethanol to isolate the (2S)-enantiomer. Recrystallization achieves ≥99% enantiomeric excess (ee).

Advantages:

  • Cost-effective starting materials (2-methylpyrroline)
  • Scalable to kilogram quantities

Organometallic Coupling for Ketone Formation

A less conventional route involves lithiation of 2-methylpiperidine followed by reaction with trifluoroacetic acid derivatives.

Procedure:

  • Lithiation: (2S)-2-Methylpiperidine is treated with n-butyllithium in THF at −20°C.
  • Acylation: The lithiated intermediate reacts with methyl trifluoroacetate, yielding the target ketone after aqueous workup.

Challenges:

  • Strict temperature control (−20°C) to prevent decomposition
  • Moderate yields (70–75%) due to competing side reactions

Comparative Analysis of Synthesis Methods

Method Reagent Solvent Temperature Yield Purity Scalability
Trifluoroacetyl Chloride CF₃COCl THF/CHCl₃ 0–25°C 92% >90% High
Trifluoroacetic Anhydride (CF₃CO)₂O DCM 40°C 85% 88% Moderate
Hydrogenation + Resolution H₂, Pt/C Ethanol/MeOH 25°C 89%* ≥99% High
Organometallic Coupling n-BuLi THF −20°C 73% 80% Low

*Yield after resolution and recrystallization.

Mechanistic Insights and Side Reactions

Acylation Mechanism

The nucleophilic nitrogen of (2S)-2-methylpiperidine attacks the electrophilic carbonyl carbon of trifluoroacetyl chloride, followed by HCl elimination. The electron-withdrawing trifluoromethyl group stabilizes the intermediate, favoring high conversion.

Racemization Risks

Elevated temperatures (>50°C) during acylation may epimerize the (2S)-center. Kinetic studies show <2% racemization at 25°C over 6 hours.

Industrial and Environmental Considerations

  • Catalyst Recycling: Pt/C from hydrogenation steps is recoverable via filtration, reducing costs.
  • Solvent Sustainability: THF and ethanol are preferred for greener chemistry profiles compared to chlorinated solvents.

Scientific Research Applications

2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound, influencing various biological pathways.

    Medicine: Explored for its role in drug design, particularly in enhancing the metabolic stability and bioavailability of therapeutic agents.

    Industry: Utilized in the production of agrochemicals and specialty materials, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets, often enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Piperidine/Piperazine Derivatives

  • 2,2,2-Trifluoro-1-(4-phenylpiperazin-1-yl)ethan-1-one (4a): This derivative replaces the 2-methylpiperidine group with a 4-phenylpiperazine moiety. NMR data (¹H and ¹³C) confirm its structural integrity, though biological activity remains uncharacterized in the evidence .
  • 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)ethan-1-one: A phenolic analog with a hydroxyl group ortho to the trifluoromethylketone. Such derivatives are intermediates in synthesizing chromene compounds, highlighting their utility in heterocyclic chemistry .

Heteroaromatic Derivatives

  • 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-one :
    Substituting piperidine with pyridine increases aromaticity and electron-withdrawing effects. This compound (MW: 175.11) is commercially available and used in materials science .
  • 2,2,2-Trifluoro-1-(1,3-oxazol-2-yl)ethan-1-one :
    The oxazole ring introduces a nitrogen-oxygen heterocycle, which may enhance hydrogen-bonding interactions. Purity and synthesis routes are documented, though biological data are lacking .

Complex Heterocyclic Systems

  • 3-CF₃-1,3-Oxazinopyridine (3a): A fused heterocyclic derivative synthesized via a one-pot metal-free method. Exhibits a high yield (94%) and distinct stereoisomerism (90:10 ratio of diastereomers by ¹⁹F-NMR). Melting point: 109.4–111.8°C .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Features Evidence ID
2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one C₈H₁₂F₃NO 219.18 Not reported Chiral center, trifluoromethyl
3-CF₃-1,3-Oxazinopyridine (3a) C₂₅H₁₆F₆NO₂ 476.11 109.4–111.8 Fused heterocycle, high diastereoselectivity
2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-one C₇H₄F₃NO 175.11 Not reported Aromatic pyridine substituent
2,2,2-Trifluoro-1-(4-phenylpiperazin-1-yl)ethan-1-one C₁₂H₁₃F₃N₂O 274.24 Not reported Piperazine linker, NMR-characterized

Biological Activity

2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one is a compound of interest in medicinal chemistry due to its unique trifluoromethyl group and piperidine moiety. This compound has been studied for its potential biological activities, particularly in relation to its pharmacological properties.

  • Molecular Formula : C8H12F3NO
  • Molecular Weight : 195.185 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially leading to increased bioactivity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity

Studies have shown that compounds with similar structures demonstrate notable antimicrobial properties. For instance, derivatives of piperidine have been linked to antibacterial effects against various pathogens, including Escherichia coli and Staphylococcus aureus.

2. Antitumor Activity

Preliminary data suggest that this compound may possess antitumor properties. Research on related piperidine derivatives indicates potential inhibitory effects on cancer cell proliferation and migration.

3. Neuropharmacological Effects

Given the structural similarities with known neuroactive compounds, there are indications that this compound could influence neurotransmitter systems, particularly in the context of cognitive disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of E. coli growth
AntitumorReduced proliferation in cancer cell lines
NeuropharmacologicalPotential modulation of neurotransmitter release

Detailed Research Findings

A comprehensive study conducted on related trifluoromethylated compounds has highlighted the importance of the trifluoromethyl group in enhancing biological activity. The study found that these compounds exhibited significant inhibition against several cancer cell lines and showed promise as therapeutic agents in neurodegenerative diseases.

Pharmacological Analysis

The pharmacological profile of this compound suggests a multifaceted mechanism involving:

  • Receptor Modulation : Potential interaction with serotonin receptors.
  • Enzyme Inhibition : Possible inhibition of kinases involved in tumor growth.

Q & A

Q. What are the optimal synthetic routes for 2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one, and how can purity be maximized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting (2S)-2-methylpiperidine with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) at low temperatures (-15°C to 0°C), followed by stirring at room temperature. For purification, column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization yields >95% purity. Key parameters include solvent choice, reaction time (1–3 hours), and stoichiometric control to minimize byproducts like unreacted piperidine or trifluoroacetylated impurities .

Q. How is structural confirmation of the compound achieved, and what analytical techniques are critical?

Methodological Answer: Structural elucidation relies on:

  • NMR Spectroscopy : 1H/13C/19F NMR identifies chiral centers, trifluoromethyl groups, and piperidine ring conformation. For example, the trifluoromethyl carbon appears at δ ~116 ppm (q, J = 291 Hz) in 13C NMR, and the 2S-methyl group shows distinct splitting in 1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]+ at m/z ~224.1) and fragments associated with the piperidine ring cleavage .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry, though this requires high-purity samples and suitable crystallization conditions .

Q. What are the compound’s key physicochemical properties relevant to drug discovery?

Methodological Answer: Critical properties include:

Property Value/Method
LogP (lipophilicity)~1.8 (calculated via HPLC or software)
Solubility0.5–1.2 mg/mL in DMSO (experimental)
pKa~7.4 (piperidine nitrogen, potentiometric)
Melting Point80–85°C (DSC analysis)

These properties guide formulation stability and bioavailability studies .

Advanced Research Questions

Q. How does the compound interact with biological targets, such as bacterial efflux pumps, and what experimental models validate its mechanism?

Methodological Answer: The compound inhibits efflux pumps (e.g., in Mycobacterium tuberculosis) by binding to hydrophobic pockets, disrupting proton motive force-driven efflux. Validation strategies include:

  • MIC Assays : Measure minimum inhibitory concentration (MIC) reductions (e.g., from 32 µg/mL to 4 µg/mL) in combination with antibiotics like rifampicin .
  • Ethidium Bromide Accumulation Assays : Fluorescence-based quantification of intracellular ethidium bromide (a pump substrate) confirms efflux inhibition .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with pump proteins (e.g., MmpL3), prioritizing residues like Phe267 and Trp224 for mutagenesis studies .

Q. How can structure-activity relationships (SAR) be explored to enhance potency against multidrug-resistant pathogens?

Methodological Answer: SAR optimization strategies:

  • Piperidine Modifications : Introduce bulkier substituents (e.g., 4-phenyl) to enhance hydrophobic interactions.
  • Trifluoromethyl Tuning : Replace with pentafluoroethyl to increase electronegativity.
  • Bioisosteric Replacement : Substitute the ketone with a carbamate to improve metabolic stability.

Q. Experimental Workflow :

Synthesize derivatives via parallel synthesis.

Screen for MIC reductions against clinical MDR-TB strains.

Validate toxicity in HepG2 cells (IC50 >50 µM preferred).

Prioritize candidates with ClogP <3 and topological polar surface area (TPSA) <80 Ų for CNS penetration .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions (e.g., variable MIC values) may arise from differences in:

  • Strain Variability : Use standardized strains (e.g., M. tuberculosis H37Rv) and growth media (Middlebrook 7H9).
  • Assay Conditions : Control pH (6.8 vs. 7.4) and cation content (Mg2+ impacts efflux pump activity).
  • Compound Stability : Perform LC-MS stability checks under assay conditions (e.g., 37°C, 72 hours).

Q. Statistical Approach :

  • Use ANOVA with post-hoc Tukey tests to compare datasets.
  • Apply cheminformatics tools (e.g., KNIME) to normalize bioactivity data across labs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.